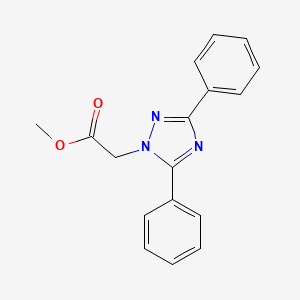

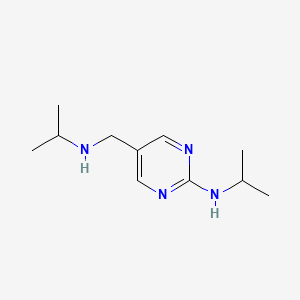

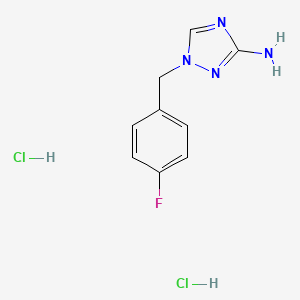

![molecular formula C11H12N4O2 B11810085 3-(Pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B11810085.png)

3-(Pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 3-(pirrolidin-3-il)-[1,2,4]triazolo[4,3-a]piridina-6-carboxílico es un compuesto heterocíclico que ha despertado interés debido a sus características estructurales únicas y sus posibles aplicaciones en diversos campos, como la química medicinal, los productos farmacéuticos y las ciencias de los materiales. El compuesto consta de un anillo de pirrolidina fusionado a un núcleo de triazolopiridina, lo que le confiere propiedades químicas y biológicas distintivas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido 3-(pirrolidin-3-il)-[1,2,4]triazolo[4,3-a]piridina-6-carboxílico se puede lograr a través de varias rutas sintéticas. Un método común implica la ciclización de enaminonitrilos con benzohidrazidas bajo irradiación de microondas. Este método sin catalizador y sin aditivos es ecológico y produce altos rendimientos . Otro enfoque implica el uso de sales fundidas dicatiónicas como catalizadores, que facilitan la formación del núcleo de triazolopiridina en condiciones suaves .

Métodos de producción industrial

La producción industrial de este compuesto normalmente implica métodos escalables, como la síntesis mediada por microondas, que permite la producción eficiente de grandes cantidades. El uso de disolventes ecológicos y catalizadores reciclables mejora aún más la sostenibilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 3-(pirrolidin-3-il)-[1,2,4]triazolo[4,3-a]piridina-6-carboxílico experimenta diversas reacciones químicas, entre ellas:

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores comunes, como el borohidruro de sodio.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en el anillo de piridina.

Reactivos y condiciones comunes

Oxidación: N-clorosuccinimida (NCS) en condiciones suaves.

Reducción: Borohidruro de sodio en un disolvente adecuado.

Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.

Principales productos formados

Oxidación: Derivados oxidados de triazolopiridina.

Reducción: Formas reducidas del compuesto con grupos funcionales alterados.

Sustitución: Derivados de triazolopiridina sustituidos con diversos grupos funcionales.

Aplicaciones Científicas De Investigación

El ácido 3-(pirrolidin-3-il)-[1,2,4]triazolo[4,3-a]piridina-6-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

Biología: Se ha investigado su potencial como inhibidor enzimático y su papel en diversas vías biológicas.

Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades únicas, como polímeros y dendrímeros.

Mecanismo De Acción

El mecanismo de acción del ácido 3-(pirrolidin-3-il)-[1,2,4]triazolo[4,3-a]piridina-6-carboxílico implica su interacción con dianas moleculares y vías específicas. Por ejemplo, se ha demostrado que inhibe las quinasas c-Met y VEGFR-2, que desempeñan funciones cruciales en la proliferación de células cancerosas y la angiogénesis . El compuesto se une a estas quinasas, bloqueando su actividad y conduciendo a la inhibición de las vías de señalización descendentes implicadas en el crecimiento y la supervivencia celular.

Comparación Con Compuestos Similares

Compuestos similares

1,2,4-Triazolo[3,4-b][1,3,4]tiadiazoles: Estos compuestos comparten un núcleo de triazol similar, pero difieren en sus estructuras cíclicas adicionales y grupos funcionales.

1,2,4-Triazolo[1,5-a]piridinas: Estos compuestos tienen un núcleo de triazolopiridina similar, pero difieren en sus patrones de sustitución y actividades biológicas.

Singularidad

El ácido 3-(pirrolidin-3-il)-[1,2,4]triazolo[4,3-a]piridina-6-carboxílico es único debido a su combinación específica de un anillo de pirrolidina y un núcleo de triazolopiridina, lo que le confiere una reactividad química y una actividad biológica distintivas

Propiedades

Fórmula molecular |

C11H12N4O2 |

|---|---|

Peso molecular |

232.24 g/mol |

Nombre IUPAC |

3-pyrrolidin-3-yl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |

InChI |

InChI=1S/C11H12N4O2/c16-11(17)8-1-2-9-13-14-10(15(9)6-8)7-3-4-12-5-7/h1-2,6-7,12H,3-5H2,(H,16,17) |

Clave InChI |

NFJNYTLRGFKDMF-UHFFFAOYSA-N |

SMILES canónico |

C1CNCC1C2=NN=C3N2C=C(C=C3)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

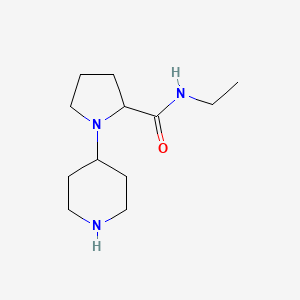

![7-(Cyclopropanecarbonyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one](/img/structure/B11810007.png)

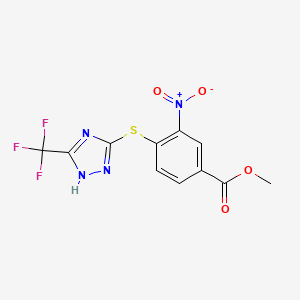

![6-(3-(Hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one](/img/structure/B11810029.png)

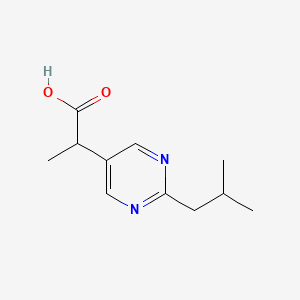

![4-Propoxybenzo[b]thiophene-6-carboxylic acid](/img/structure/B11810038.png)